molecular formula C10H8N2OS B14314534 1H-[1,3]Thiazolo[4,3-b]quinazolin-9(3H)-one CAS No. 112377-81-8

1H-[1,3]Thiazolo[4,3-b]quinazolin-9(3H)-one

Cat. No.: B14314534
CAS No.: 112377-81-8
M. Wt: 204.25 g/mol
InChI Key: FZGSFTIRYADYCT-UHFFFAOYSA-N
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Description

1H-[1,3]Thiazolo[4,3-b]quinazolin-9(3H)-one is a heterocyclic compound that has garnered significant interest in the fields of synthetic organic and medicinal chemistry. This compound is part of the thiazoloquinazoline family, known for its diverse biological activities, including antifungal, antioxidant, and anticancer properties .

Preparation Methods

The synthesis of 1H-[1,3]Thiazolo[4,3-b]quinazolin-9(3H)-one typically involves the cyclization of thiazoloquinazoline derivatives. One common method starts with thiazolo[2,3-b]quinazoline-3,6(5H,7H)-dione derivatives as the starting materials. These derivatives undergo a series of reactions involving hydrazine hydrate, 2-aminobenzimidazole, 3-methyl-5-amino pyrazole, and 3-amino-1,2,4-triazole to yield the desired compound . Industrial production methods often employ similar synthetic routes but on a larger scale, optimizing reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

1H-[1,3]Thiazolo[4,3-b]quinazolin-9(3H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups within the compound.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include hydrazine hydrate, 2-aminobenzimidazole, and various catalysts to facilitate the reactions . Major products formed from these reactions often include derivatives with enhanced biological activities.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H-[1,3]Thiazolo[4,3-b]quinazolin-9(3H)-one involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to disrupt fungal cell membranes, leading to cell death. The compound’s antioxidant properties are due to its ability to scavenge free radicals and inhibit oxidative stress . In cancer therapy, it targets specific enzymes and pathways involved in cell proliferation and apoptosis, thereby inhibiting tumor growth .

Comparison with Similar Compounds

Properties

CAS No.

112377-81-8

Molecular Formula

C10H8N2OS

Molecular Weight

204.25 g/mol

IUPAC Name

1,3-dihydro-[1,3]thiazolo[4,3-b]quinazolin-9-one

InChI

InChI=1S/C10H8N2OS/c13-10-7-3-1-2-4-8(7)11-9-5-14-6-12(9)10/h1-4H,5-6H2

InChI Key

FZGSFTIRYADYCT-UHFFFAOYSA-N

Canonical SMILES

C1C2=NC3=CC=CC=C3C(=O)N2CS1

Origin of Product

United States

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